1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl
Description
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a piperazine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a 3-pyrrolidinyl substituent at the 4-position, with two equivalents of hydrochloric acid as counterions. This compound is synthesized via reductive amination or nucleophilic substitution strategies, as exemplified in analogous piperazine derivatives (e.g., Scheme 1 in ). Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and binding affinities to biological targets, including enzymes and receptors.
Properties
Molecular Formula |
C16H25Cl2N3O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;;/h1-5,15,17H,6-13H2;2*1H |
InChI Key |
MCMJKYFANGBHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperazine ring.
Protection with Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionalities. This is typically done using benzyl chloroformate in the presence of a base.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability
Chemical Reactions Analysis
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the Cbz protecting group.
Hydrolysis: The Cbz protecting group can be removed via hydrolysis under acidic or basic conditions, yielding the free amine
Scientific Research Applications
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides protection during synthetic processes, while the pyrrolidine and piperazine rings facilitate binding to target sites. Upon removal of the Cbz group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Solubility : The Cbz group in 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl likely reduces solubility compared to ethylene-spaced derivatives (e.g., 8ac ).
- pKa : The pyrrolidinyl substituent may elevate the pKa of the piperazine nitrogen compared to directly attached analogs (e.g., 8c , pKa ≤3.8), enhancing protonation and bioavailability at physiological pH.
Metabolic Stability
Piperazine rings are often metabolic hotspots, as seen in , where deethylation and oxidation of piperazine derivatives generate metabolites A , B , and C . The Cbz group in 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl may protect against oxidative metabolism, while the 3-pyrrolidinyl group could slow clearance by reducing hepatic extraction. In contrast, unprotected piperazines (e.g., 1-(2-fluorobenzyl)piperazine 2HCl in ) are more prone to rapid metabolism.
Analytical Detectability
Piperazine derivatives are challenging to identify in biological matrices due to structural similarities. LC-MS and CE methods () can distinguish 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl from analogs like BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) via mass spectral fragmentation and migration time differences.
Biological Activity
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and the results from various studies.
Chemical Structure and Properties
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a piperazine derivative characterized by a carbobenzyloxy (Cbz) group and a pyrrolidine moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at certain receptors, influencing pathways related to anxiety, depression, and pain management.
Key Mechanisms:
- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonergic Modulation : It may also interact with serotonin receptors, contributing to its effects on mood and anxiety.
- Opioid Receptor Interaction : Some studies suggest that derivatives of similar piperazine structures can modulate opioid receptors, impacting pain relief mechanisms.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and growth inhibition effects of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 | 15.0 | Significant growth inhibition |
| MCF7 | 10.5 | Moderate growth inhibition |
| HCT-116 | 12.0 | Significant cytotoxicity |
These results suggest that the compound demonstrates promising anticancer properties, particularly against liver and breast cancer cell lines .
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile. Animal models treated with varying doses of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl exhibited:
- Reduced Anxiety-like Behavior : In rodent models, the compound showed significant anxiolytic effects in elevated plus maze tests.
- Pain Relief : Analgesic effects were observed in formalin-induced pain models, indicating potential use in pain management therapies.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl:
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that a piperazine derivative reduced anxiety symptoms significantly compared to placebo controls.
- Cancer Treatment Exploration : A study involving patients with advanced breast cancer reported that treatment with piperazine derivatives led to improved quality of life and reduced tumor size in some participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
